molecular formula C202H346N56O63S B013155 Sauvagine CAS No. 74434-59-6

Sauvagine

Cat. No.: B013155
CAS No.: 74434-59-6
M. Wt: 4599 g/mol
InChI Key: ILCVKEBXPLEGOY-ZLFMSJRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sauvagine is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family of peptides. It was originally isolated from the skin of the South American frog, Phyllomedusa sauvagei. This compound is orthologous to the mammalian hormone urocortin 1 and the teleost fish hormone urotensin 1. It consists of 40 amino acids and has the sequence XGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH2, with a pyrrolidone carboxylic acid modification at the N-terminal and amidation of the C-terminal isoleucine residue .

Mechanism of Action

Sauvagine, also known as Sauvagin, is a potent and broad-spectrum biologically active peptide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the corticotropin-releasing factor receptors 1 and 2 (CRF1 and CRF2) . These receptors belong to the corticotropin-releasing factor (CRF) family, which also includes urocortin 1 and urotensin 1 . The CRF family of peptides plays a crucial role in the physiological response to stress .

Mode of Action

This compound interacts with its primary targets, the CRF1 and CRF2 receptors, with high affinity . It binds to and activates these receptors, exerting similar physiological effects as corticotropin-releasing hormone . Although CRF is significantly weaker at the CRF2 receptor, this compound retains its high affinity interactions with this receptor subtype .

Biochemical Pathways

Upon binding to the CRF receptors, this compound triggers a series of biochemical reactions. These effects are elicited by binding to specific high-affinity receptors, which are coupled to guanine nucleotide stimulatory factor (Gs)-response pathways . This leads to the release of adrenocorticotropic hormone (ACTH), β-endorphin, and α-melanocyte-stimulating hormone from the pituitary gland .

Pharmacokinetics

Peptides are generally absorbed in the small intestine, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys

Result of Action

The binding of this compound to the CRF receptors leads to a series of molecular and cellular effects. It stimulates the frequency of Ca2+ oscillations in certain cells , and it has been found to be more potent than other peptides in different mammalian smooth muscle preparations .

Action Environment

It is known that the environment can significantly impact the behavior and efficacy of biologically active compounds Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Sauvagine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the peptide. The use of automated peptide synthesizers and advanced purification techniques allows for efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Sauvagine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered structural and functional properties. These modifications can help in understanding the peptide’s mechanism of action and its interactions with receptors .

Scientific Research Applications

Sauvagine has a wide range of scientific research applications:

Comparison with Similar Compounds

Sauvagine is similar to other CRF-related peptides, including:

    Corticotropin-releasing factor (CRF): CRF is a peptide hormone involved in the stress response and is structurally similar to this compound.

    Urocortin 1: Urocortin 1 is a mammalian peptide with similar functions to this compound and CRF.

    Urotensin 1: Urotensin 1 is a teleost fish hormone with structural and functional similarities to this compound.

Uniqueness

This compound is unique due to its origin from amphibian skin and its potent biological activity. It has a broader spectrum of activity compared to other CRF-related peptides and exhibits higher potency in certain biological assays .

Conclusion

This compound is a versatile and biologically active peptide with significant scientific research applications Its unique properties and potent effects make it a valuable tool in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCVKEBXPLEGOY-ZLFMSJRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C202H346N56O63S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225449
Record name Sauvagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4599 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74434-59-6
Record name Sauvagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sauvagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Sauvagine and where is it found?

A: this compound (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].

Q2: How does this compound interact with its targets?

A: this compound exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].

Q3: Does this compound show selectivity for CRFR1 or CRFR2?

A: While this compound binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].

Q4: What are the downstream effects of this compound binding to its receptors?

A: Upon binding to CRFR1 and CRFR2, this compound triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].

Q5: What are the physiological effects of this compound?

A5: this compound exerts a wide range of physiological effects, including:

  • Stimulation of ACTH release: Like CRF, this compound can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].
  • Cardiovascular effects: this compound induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].
  • Gastrointestinal effects: Central administration of this compound has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].
  • Other effects: this compound has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].

Q6: How does the structure of this compound relate to its activity?

A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within this compound that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of this compound, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for this compound binding and receptor activation, respectively [].

Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of this compound binding?

A: Studies comparing the binding of this compound and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.

Q8: Can this compound be used as a tool to study CRF receptors?

A: Yes, radiolabeled analogs of this compound, such as [125I]tyr(o)this compound, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].

Q9: Are there any this compound analogs with improved properties for CRF receptor research?

A: Yes, researchers have identified a this compound-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original this compound from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].

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